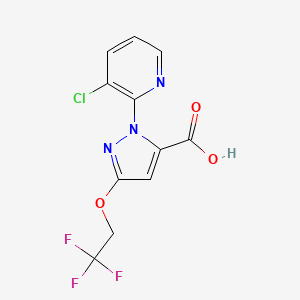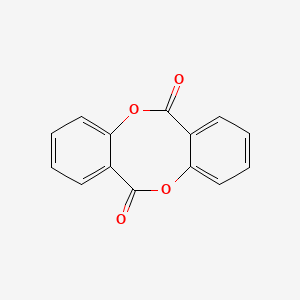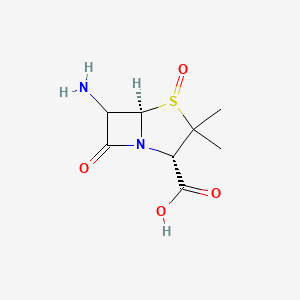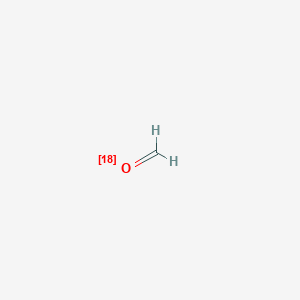
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid works by inhibiting the activity of JAK3, which is a key component of the signaling pathway that controls the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid can prevent the activation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune disorders and organ transplantation.
Biochemical and Physiological Effects
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid has been shown to have significant biochemical and physiological effects. It can reduce the number of circulating T cells, B cells, and natural killer cells, which leads to a decrease in the production of pro-inflammatory cytokines. Additionally, 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid can reduce the infiltration of immune cells into target organs, which can prevent tissue damage and improve organ function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid is its specificity for JAK3, which makes it a potent and selective inhibitor of immune cell signaling. This specificity also makes it less likely to cause off-target effects, which can be a significant limitation of other immunosuppressive drugs. However, 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid has been shown to have some limitations in lab experiments, including its poor solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research and development of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further studies to investigate the safety and efficacy of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid in different disease models and patient populations. Finally, there is a growing interest in the development of combination therapies that can enhance the therapeutic effects of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid while minimizing its side effects.
Applications De Recherche Scientifique
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, organ transplantation, and cancer. It has been shown to be a potent inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in immune cell signaling. By inhibiting JAK3, 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid can suppress the activity of immune cells, which makes it an attractive candidate for the treatment of autoimmune disorders and organ transplantation.
Propriétés
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O3/c12-6-2-1-3-16-9(6)18-7(10(19)20)4-8(17-18)21-5-11(13,14)15/h1-4H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDRQZVZBWNQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)OCC(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Pyrrolidinepropanol, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-[[(1S)-2-hydroxy-1-phenylethyl]amino]-, (alphaR,betaR)-](/img/structure/B3328587.png)




![2-[(1Z,3R)-3alpha,5alpha-Bis(tert-butyldimethylsiloxy)-2-methylenecyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3328609.png)

![(2E)-1-(4-Phenylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3328631.png)